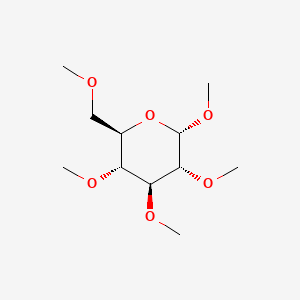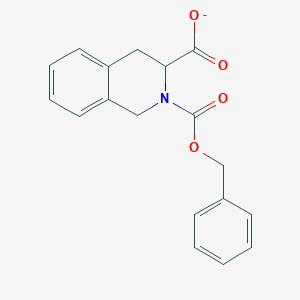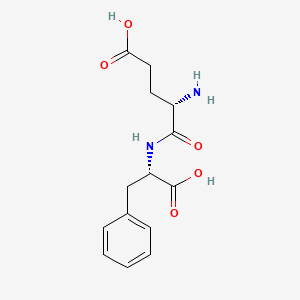![molecular formula C23H29NO3 B14755503 1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one CAS No. 2525-98-6](/img/structure/B14755503.png)
1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one typically involves several steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction conditions often involve the use of palladium catalysts and organoboron reagents.
Análisis De Reacciones Químicas
1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Aplicaciones Científicas De Investigación
1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, in the context of its potential use as a COVID-19 drug candidate, it has been shown to interact with the 7ALI protein through hydrogen bonding, π-stacking, and hydrophobic interactions . These interactions can influence the stability and activity of the protein, thereby exerting its effects.
Comparación Con Compuestos Similares
1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one can be compared with other similar compounds, such as:
1-(4-(2-Morpholin-4-yl-vinyl)-3-nitro-phenyl)-butan-1-one: This compound has a similar morpholine group but differs in its vinyl and nitro substituents.
2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one: This compound has a similar morpholine group but differs in its dimethylamino and methylphenyl substituents.
Propiedades
Número CAS |
2525-98-6 |
|---|---|
Fórmula molecular |
C23H29NO3 |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
1-[2-(4-morpholin-4-ylbutoxy)phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C23H29NO3/c25-22(13-12-20-8-2-1-3-9-20)21-10-4-5-11-23(21)27-17-7-6-14-24-15-18-26-19-16-24/h1-5,8-11H,6-7,12-19H2 |
Clave InChI |
NJYWMZWZHQVAAU-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCCOC2=CC=CC=C2C(=O)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14755452.png)
![Pyrimido[4,5-C]quinoline](/img/structure/B14755456.png)







